(S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide, with the CAS number 746646-88-8, is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structural configuration that includes a benzyloxy group, a diethylamino moiety, and a diphenylphosphanyl group, which contribute to its biological activity and interaction with various biological targets.
This compound falls under the category of amides and phosphonates, characterized by the presence of both amide and phosphanyl functional groups. Its complex structure suggests potential applications in pharmaceuticals, particularly in the development of inhibitors for various enzymes.
The synthesis of (S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide typically involves multi-step organic reactions. The initial steps may include:
Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the product .
The molecular formula of this compound is , with a molecular weight of approximately 711.871 g/mol. The structural representation includes various functional groups that contribute to its reactivity and biological properties.
CCN(CC)C(=O)[C@H](Cc1ccc(OCc2ccccc2)cc1)NC(=O)[C@@H](\N=C\c3ccccc3P(c4ccccc4)c5ccccc5)C(C)(C)C
InChI=1S/C45H50N3O3P/c1-6-48(7-2)44(50)40(31-34-27-29-37(30-28-34)51-33-35-19-11-8-12-20-35)47-43(49)42(45(3,4)5)46-32-36-21-17-18-26-41(36)52(38-22-13-9-14-23-38)39-24-15-10-16-25-39/h8-30,32,40,42H,6-7,31,33H2,1-5H3,(H,47,49)/b46-32+/t40-,42+/m0/s1
The compound can participate in various chemical reactions typical for amides and phosphonates. Key reactions include:
Reactions are typically monitored using thin-layer chromatography (TLC), and products are purified using column chromatography techniques.
The mechanism of action for (S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide is likely related to its ability to interact with specific biological targets such as enzymes or receptors.
Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism or signal transduction pathways . Further research is needed to elucidate its exact mechanism at the molecular level.
The compound is typically stable at room temperature but should be stored away from light to prevent degradation.
Key chemical properties include:
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) may provide insights into its thermal stability.
This compound has potential applications in scientific research primarily within medicinal chemistry. Its unique structure suggests it could serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or cancers due to its possible inhibitory effects on specific enzymes . Further studies could explore its efficacy in various biological assays and its potential therapeutic uses.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: